Antitrypanosomal agent 15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

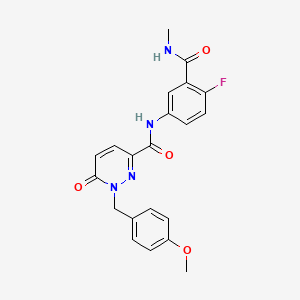

Molecular Formula |

C21H19FN4O4 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

N-[4-fluoro-3-(methylcarbamoyl)phenyl]-1-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C21H19FN4O4/c1-23-20(28)16-11-14(5-8-17(16)22)24-21(29)18-9-10-19(27)26(25-18)12-13-3-6-15(30-2)7-4-13/h3-11H,12H2,1-2H3,(H,23,28)(H,24,29) |

InChI Key |

GGRYBCDDGWXURQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)OC)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-Phenylpyrazolopyrimidinone Analogs: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-phenylpyrazolopyrimidinone analogs, a class of heterocyclic compounds with significant therapeutic potential. The document details the core synthetic methodologies, provides explicit experimental protocols for key reactions, and presents a consolidated summary of structure-activity relationship (SAR) data. The primary focus is on analogs developed as potent antitrypanosomal agents, with additional insights into their role as kinase inhibitors. Visual aids in the form of Graphviz diagrams are provided to elucidate the primary synthetic pathway and the relevant biological signaling cascade. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The pyrazolopyrimidinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules. Among these, 5-phenylpyrazolopyrimidinone analogs have emerged as a particularly promising class of compounds. Extensive research has demonstrated their potent activity against various pathogens and cellular targets.

Notably, these analogs have been extensively investigated as antitrypanosomal agents for the treatment of Human African Trypanosomiasis (HAT), a neglected tropical disease caused by the parasite Trypanosoma brucei.[1][2][3] The mechanism of action for their antitrypanosomal activity is often linked to the inhibition of parasite phosphodiesterases (PDEs), enzymes crucial for the regulation of cyclic nucleotide signaling pathways essential for parasite viability.[4]

Furthermore, the pyrazolopyrimidinone core is a well-established pharmacophore for the development of protein kinase inhibitors.[5][6][7] Various analogs have been synthesized and evaluated for their ability to target kinases involved in cell proliferation and signaling, highlighting their potential in oncology and other therapeutic areas. This guide will primarily focus on the synthesis and antitrypanosomal activity of 5-phenylpyrazolopyrimidinone analogs, while also providing context for their broader applications.

General Synthetic Pathway

The most common and versatile route for the synthesis of 5-phenylpyrazolopyrimidinone analogs commences with the construction of a substituted pyrazole ring, which is subsequently annulated to form the pyrimidinone moiety. A key intermediate in this synthesis is a 4-amino-3-substituted-1H-pyrazole-5-carboxamide. The general synthetic workflow is depicted below.

Caption: General workflow for the synthesis of 5-phenylpyrazolopyrimidinone analogs.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of 5-phenylpyrazolopyrimidinone analogs, with a focus on a representative synthetic route.

Synthesis of 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide

The preparation of this key intermediate is a multi-step process starting from simple precursors.

Step 1: Synthesis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate

-

To a solution of sodium ethoxide in ethanol, 3-methylbutan-2-one is added, followed by diethyl oxalate. The mixture is stirred and then treated with hydrazine hydrate. The reaction is heated at reflux to facilitate the cyclization, yielding the pyrazole ester intermediate.

Step 2: Nitration and Hydrolysis

-

The pyrazole ester is subjected to nitration using a mixture of nitric acid and sulfuric acid. The nitro group is introduced at the 4-position of the pyrazole ring. Subsequent hydrolysis of the ester group under basic conditions affords 4-nitro-3-isopropyl-1H-pyrazole-5-carboxylic acid.

Step 3: Amidation and Reduction

-

The carboxylic acid is converted to the corresponding carboxamide. This can be achieved by first converting the acid to an acid chloride using oxalyl chloride or a similar reagent, followed by treatment with ammonia.

-

The nitro group of the resulting 4-nitro-3-isopropyl-1H-pyrazole-5-carboxamide is then reduced to an amine. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[8]

General Procedure for the Synthesis of 5-Phenylpyrazolopyrimidinone Analogs

Step 1: Amide Coupling

-

4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide (1.0 equivalent) is coupled with the desired carboxylic acid (e.g., benzoic acid for a 5-phenyl analog) (1.0 equivalent).

-

A coupling agent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or a similar reagent (1.1 equivalents) is used to facilitate the amide bond formation.

-

A base, typically triethylamine (TEA) (2.0 equivalents), is added to the reaction mixture.

-

The reaction is often carried out in a solvent like 1,2-dichloroethane (DCE) and may be heated using microwave irradiation (e.g., at 120 °C for 20 minutes) to expedite the reaction.

-

The resulting amide intermediate is purified by column chromatography.

Step 2: Cyclization to the Pyrazolopyrimidinone Core

-

The purified amide intermediate is treated with a base to induce cyclization. A strong base such as potassium tert-butoxide (KOtBu) is commonly used.

-

The reaction is typically performed in a high-boiling solvent like isopropanol.

-

Microwave-assisted heating (e.g., at 130 °C for 30 minutes) is often employed to drive the reaction to completion in a short time.[9][10]

-

The final 5-phenylpyrazolopyrimidinone analog is then purified, typically by column chromatography.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of 5-phenylpyrazolopyrimidinone analogs has been extensively studied, particularly their efficacy against Trypanosoma brucei. The following tables summarize key quantitative data for a selection of analogs, highlighting the structure-activity relationships.

Table 1: In Vitro Activity of 5-Substituted Pyrazolopyrimidinone Analogs against T. b. brucei

| Compound | R Group at Position 5 | IC50 (nM) against T. b. brucei | Cytotoxicity (MRC-5) IC50 (µM) |

| 1 | Benzyl | >10000 | >64 |

| 15 | Phenyl | 160 | >64 |

| 21 | 2-Methylphenyl | 160 | >64 |

| 30 | 4-(1H-tetrazol-5-yl)phenyl | 70 | >64 |

| 35 | 4-Fluorophenyl | 160 | >64 |

Data compiled from multiple sources, including Zheng et al., 2023.[1][11]

Structure-Activity Relationship Insights:

-

Aromatic Substitution at Position 5: Direct attachment of an aromatic ring at the 5-position generally leads to a significant increase in antitrypanosomal activity compared to a benzyl group (compare compound 1 and 15 ).[12]

-

Substitution on the Phenyl Ring: Modifications to the phenyl ring at the 5-position can further enhance potency. The introduction of a tetrazole group at the para-position (compound 30 ) resulted in the most potent analog in this series, with an IC50 of 70 nM.[1][2]

-

Ortho-Substitution: Small substituents at the ortho-position of the phenyl ring are generally well-tolerated and can lead to compounds with comparable potency to the unsubstituted phenyl analog.[1]

Biological Signaling Pathway

The primary mechanism of action for the antitrypanosomal activity of these compounds is believed to be the inhibition of parasite phosphodiesterases (PDEs). In Trypanosoma brucei, PDEs are essential enzymes that regulate the levels of the second messenger cyclic AMP (cAMP).[4] By inhibiting these enzymes, the 5-phenylpyrazolopyrimidinone analogs cause an accumulation of cAMP, leading to disruption of critical cellular processes and ultimately parasite death.

Caption: Proposed mechanism of action via inhibition of the cAMP signaling pathway in Trypanosoma brucei.

Conclusion

The synthesis of 5-phenylpyrazolopyrimidinone analogs represents a robust and adaptable platform for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies. The potent antitrypanosomal activity of these analogs, coupled with their favorable safety profiles, underscores their potential as lead compounds for the development of new treatments for Human African Trypanosomiasis. Furthermore, the versatility of the pyrazolopyrimidinone scaffold suggests that these synthetic strategies can be readily applied to the development of inhibitors for other therapeutic targets, such as protein kinases. This guide provides a foundational resource for researchers and drug development professionals seeking to explore and exploit the therapeutic potential of this important class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Validation of Trypanosoma brucei Phosphodiesterases as Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]

- 10. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structure-Activity Relationship of Antitrypanosomal Agent 15: A Technical Guide

Introduction

The designation "Antitrypanosomal agent 15" does not refer to a single, universally defined chemical entity. Instead, it appears as a placeholder for different compounds within various research publications focused on the discovery of novel treatments for trypanosomiasis. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for several distinct compounds that have been designated as "agent 15" in the scientific literature. Each section will focus on a specific chemical scaffold, presenting its biological data, experimental methodologies, and relevant pathway or workflow diagrams.

Case Study 1: Phenylpyrazolopyrimidinone Analogs

A study on 5-phenylpyrazolopyrimidinone analogs identified a compound designated as 15 that showed a significant increase in potency against Trypanosoma brucei compared to the initial lead compound.[1]

Quantitative Data

| Compound | R¹ Substituent | Potency vs. Compound 1 |

| 1 | Benzyl | - |

| 15 | Phenyl | 125x more potent |

| 16 | 4-Fluorophenyl | 16x more potent |

| 17 | Thiazole | Comparable to 1 |

Experimental Protocols

In Vitro Anti-T. brucei Activity Assay: The in vitro activity of the synthesized compounds against Trypanosoma brucei brucei was evaluated. The specific cell line and detailed protocol were reported in the source publication.[1] The general steps would typically involve:

-

Culturing of T. b. brucei bloodstream forms.

-

Incubation of the parasites with serial dilutions of the test compounds.

-

Assessment of parasite viability after a set incubation period (e.g., 72 hours) using a fluorescent dye like resazurin.

-

Determination of the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Synthesis of Phenylpyrazolopyrimidinone Analogs: The synthesis of the pyrazolopyrimidinone analogs, including compound 15 , was achieved through a multi-step process.[1] The key steps involved:

-

Condensation and ring closure reactions to form a pyrazole ester intermediate.

-

Hydrolysis of the ester.

-

Nitration of the pyrazole ring.

-

Further modifications to introduce the desired substituents at the 5-position of the pyrazolopyrimidinone scaffold.[1]

Visualization

Caption: Synthesis workflow for phenylpyrazolopyrimidinone analogs.

Case Study 2: 2'-Deoxytubercidin Analogs

In a study exploring 3'-deoxy-7-deazapurine nucleoside analogues, compound 15 (also coded as FH10677) was evaluated for its antitrypanosomal activity.[2] These compounds target the purine salvage pathway, which is essential for trypanosomes as they cannot synthesize purines de novo.[2]

Quantitative Data

| Compound | Organism | Assay Duration | Activity |

| 15 (FH10677) | T. cruzi (trypomastigote) | 24 hours | Inactive at 24 µM |

| 15 (FH10677) | L. infantum (promastigote) | 96 hours | Micromolar activity |

Experimental Protocols

In Vitro Antitrypanosomal and Antileishmanial Assays: The activity of compound 15 was assessed against the extracellular trypomastigote form of T. cruzi and the promastigote form of L. infantum.[2] The general protocols would involve:

-

Culturing the respective parasite forms.

-

Incubating the parasites with various concentrations of the test compound.

-

Determining parasite viability after the specified duration (24 or 96 hours) using methods such as microscopic counting or metabolic assays.

-

Calculating the concentration that inhibits parasite growth by 50% (IC50).

Visualization

Caption: Mechanism of action for 2'-deoxytubercidin analogs.

Case Study 3: Benzothiazole Derivatives in QSAR Studies

A Quantitative Structure-Activity Relationship (QSAR) study of diverse chemotypes with anti-T. cruzi activity highlighted that replacing a pyrazolopyrimidine moiety with a benzothiazole in a compound designated as 15 led to an increase in trypanocidal activity.[3]

Quantitative Data

The study focused on the analysis of molecular fragments and their predicted trypanocidal activity. While specific IC50 values for compound 15 were not detailed in the provided snippets, the key finding was the positive contribution of the benzothiazole scaffold.

| Fragment Modification | Effect on Trypanocidal Activity |

| Pyrazolopyrimidine -> Benzothiazole (Cmpd 15 ) | Increased activity |

Experimental Protocols

QSAR Analysis: The study employed artificial neural networks (ANN) and kernel-based partial least squares regression (KPLS) to build predictive models for anti-T. cruzi activity.[3] The general workflow for such a study includes:

-

Data Collection: Assembling a dataset of compounds with experimentally determined anti-T. cruzi activity (pIC50 values).

-

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical properties, topological indices) for each compound.

-

Model Building: Using statistical methods like ANN or KPLS to create a mathematical model that correlates the descriptors with the biological activity.

-

Model Validation: Assessing the predictive power of the model using a separate test set of compounds.

-

Interpretation: Analyzing the model to identify molecular features and fragments that are positively or negatively correlated with activity.

Visualization

Caption: QSAR finding for benzothiazole-containing compounds.

Conclusion

The term "this compound" is context-dependent and has been used to describe various chemical entities in different research efforts. This guide has detailed the structure-activity relationships for three such instances: a potent 5-phenylpyrazolopyrimidinone analog, a 2'-deoxytubercidin nucleoside analog, and a benzothiazole derivative identified through QSAR studies. The diversity of these scaffolds underscores the broad range of chemical space being explored in the quest for new and effective drugs against trypanosomiasis. For researchers and drug development professionals, it is crucial to identify the specific chemical structure being referred to as "agent 15" within a given publication to accurately interpret the associated SAR data.

References

Unveiling the Mechanism of Action of Antitrypanosomal Agent 15: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for antitrypanosomal agent 15, also identified as compound 26. This agent has emerged as a significant subject of research in the pursuit of novel treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of its biological activity, supported by quantitative data and detailed experimental insights.

Core Mechanism: Selective Proteasome Inhibition

This compound functions as an orally active and brain-penetrant selective inhibitor of the Trypanosoma cruzi proteasome.[1] The proteasome is a critical multi-catalytic protease complex responsible for degrading ubiquitinated proteins, playing a vital role in cell cycle regulation, signaling, and stress response. By selectively targeting the parasite's proteasome over the human equivalent, agent 15 disrupts these essential cellular processes in T. cruzi, leading to parasite death while minimizing off-target effects in the host.

The selectivity of this agent is a key attribute, offering a therapeutic window that is often challenging to achieve in antiparasitic drug development. This targeted approach promises a more favorable safety profile compared to broader-spectrum inhibitors.

Quantitative Efficacy and Pharmacokinetic Profile

The biological activity and pharmacokinetic properties of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized below for clear comparison.

| Parameter | Value | Description | Reference |

| pIC50 (T. cruzi proteasome) | 7.4 | A measure of the molar concentration of the inhibitor required to reduce the activity of the T. cruzi proteasome by 50%. | [1] |

| pIC50 (human proteasome) | <4 | Indicates significantly lower inhibitory activity against the human proteasome, highlighting selectivity. | [1] |

| pEC50 (intracellular T. cruzi amastigotes) | 6.1 | The molar concentration required to inhibit the growth of the intracellular, replicative form of the parasite by 50%. | [1] |

| pEC50 (VERO cells) | 4.4 | The molar concentration affecting the viability of host VERO cells by 50%, used to assess cytotoxicity. | [1] |

| Efflux Ratio | 1.8 | A measure of the compound's susceptibility to being transported out of cells by efflux pumps. A low ratio is generally favorable. | [1] |

| FaSSIF | 339 μM | Fasted State Simulated Intestinal Fluid solubility, indicating good potential for oral absorption. | [1] |

In Vivo Studies

In a chronic mouse model of Chagas disease, oral administration of this compound at a dose of 50 mg/kg twice daily for 20 days was investigated. While the compound demonstrated good solubility and permeability, it did not achieve a curative effect in this specific model.[1] Further investigation revealed that while the drug concentration exceeded the EC99 for approximately 5 hours after the initial dose, this duration decreased to less than 2 hours by day 20, suggesting potential issues with sustained effective concentrations in vivo.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a general workflow for evaluating antitrypanosomal agents.

Caption: Proposed mechanism of action of this compound.

Caption: General experimental workflow for antitrypanosomal drug discovery.

Experimental Protocols

While the precise, detailed protocols for the cited experiments are proprietary to the original researchers, this section outlines the general methodologies employed in the evaluation of antitrypanosomal agents targeting the proteasome.

Proteasome Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of the compound against the T. cruzi and human proteasomes.

-

General Procedure:

-

Purified 20S proteasomes from both T. cruzi and a human cell line are used.

-

A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome is employed.

-

The compound is serially diluted and incubated with the proteasome.

-

The substrate is added, and the fluorescence generated by its cleavage is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

-

Intracellular Amastigote Growth Inhibition Assay

-

Objective: To determine the efficacy (EC50) of the compound against the clinically relevant intracellular form of T. cruzi.

-

General Procedure:

-

A suitable host cell line (e.g., VERO cells) is seeded in multi-well plates and infected with T. cruzi trypomastigotes.

-

After allowing for invasion and differentiation into amastigotes, the extracellular parasites are washed away.

-

The compound is added at various concentrations to the infected cells.

-

After a defined incubation period (typically 48-72 hours), the cells are fixed and stained.

-

The number of intracellular amastigotes is quantified, often using automated high-content imaging systems.

-

The EC50 value is calculated from the dose-response curve.

-

Host Cell Cytotoxicity Assay

-

Objective: To assess the toxicity of the compound to mammalian cells.

-

General Procedure:

-

The host cell line (e.g., VERO cells) is seeded in multi-well plates.

-

The compound is added at a range of concentrations.

-

After an incubation period corresponding to the amastigote assay, cell viability is assessed using a metabolic indicator dye (e.g., resazurin, MTT) or by measuring ATP content.

-

The concentration that reduces cell viability by 50% (CC50) is determined.

-

Conclusion and Future Directions

This compound represents a promising lead compound due to its potent and selective inhibition of the T. cruzi proteasome and its favorable oral bioavailability profile. The current data underscores the validity of the parasite proteasome as a therapeutic target for Chagas disease. However, the lack of curative efficacy in the chronic in vivo model, despite promising initial exposure, suggests that further optimization is required. Future research should focus on improving the pharmacokinetic properties to ensure sustained exposure above the minimal effective concentration in vivo. This may involve structural modifications to enhance metabolic stability or reduce clearance, ultimately aiming to translate the potent in vitro activity into a curative in vivo effect.

References

A Technical Guide to Cytology-Based Profiling for Determining Antitrypanosomal Drug Mode-of-Action

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diseases caused by trypanosomatid parasites, including Human African Trypanosomiasis (HAT) and Chagas disease, affect millions of people, primarily in developing nations.[1][2] The drug discovery pipeline for these neglected tropical diseases is hampered by a limited number of effective therapies, which are often hindered by toxicity and emerging resistance.[3][4] Phenotypic screening, which identifies compounds that inhibit parasite growth, has been a successful approach for discovering new chemical entities.[1][3] However, a critical bottleneck remains: understanding the mechanism of action (MoA) of these hits.[5][6][7]

Cytology-based profiling, also known as morphological or image-based profiling, has emerged as a powerful and cost-effective strategy to rapidly gain insights into a drug's MoA.[4][8] By systematically quantifying changes in parasite morphology and key cellular organelles upon compound treatment, this approach can classify compounds, identify their primary targets, and guide further drug development.[8][9] This technical guide provides an in-depth overview of the core methodologies, data interpretation, and application of cytology-based profiling in antitrypanosomal drug discovery.

Core Concept: High-Content Phenotypic Profiling

High-content screening (HCS) combines automated fluorescence microscopy with sophisticated image analysis to extract multi-parametric data from cells in a high-throughput manner.[2][3] In the context of MoA studies, this technique is used to create a detailed "fingerprint" or "profile" of the morphological and cytological changes induced by a compound.

A prominent application of this is the Cell Painting assay, where cells are labeled with a cocktail of fluorescent dyes that highlight different organelles and cellular compartments (e.g., nucleus, mitochondria, cytoskeleton, endoplasmic reticulum).[10][11] Automated image analysis then extracts hundreds to thousands of quantitative features—such as size, shape, texture, and fluorescence intensity—from each cell.[10][11] The resulting high-dimensional profile can be used to compare the effects of unknown compounds to those of reference drugs with known MoA, thereby predicting the unknown compound's mechanism.[9]

This principle is adapted for antitrypanosomal screening to understand how compounds affect parasite-specific structures, such as the kinetoplast (the mitochondrial DNA), and key cellular processes like cell division and organelle integrity.[5][8]

Experimental Workflows and Methodologies

A robust cytology-based profiling cascade is essential for efficiently screening compounds and elucidating their MoA. The general workflow involves primary screening to identify active compounds, followed by secondary cytological profiling to characterize their effects.

Detailed Experimental Protocol: High-Content Screening for Trypanosoma cruzi

This protocol is adapted from methodologies for screening compounds against the intracellular amastigote stage of T. cruzi, which is the clinically relevant form for Chagas disease.[12][13][14]

Objective: To simultaneously quantify compound efficacy against intracellular T. cruzi amastigotes and toxicity to host cells.

Materials:

-

Host cells (e.g., human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), Vero cells, or BESM cells).[12]

-

T. cruzi trypomastigotes.

-

96- or 384-well imaging plates.

-

Culture medium (e.g., DMEM with 10% FBS).[15]

-

Test compounds and reference drugs (e.g., benznidazole).

-

Fixative: 4% Paraformaldehyde (PFA).

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342.[12]

-

High-Content Imaging System (e.g., Operetta, IN Cell Analyzer).[12]

Procedure:

-

Cell Plating: Seed host cells into 96- or 384-well plates at a density that ensures a sub-confluent monolayer during imaging (e.g., 2 x 10⁴ cells/well for 96-well plates). Incubate for 24 hours to allow attachment.

-

Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI), typically around 10:1 (parasite:host cell).[16] Incubate for 24 hours to allow for parasite invasion and transformation into amastigotes.

-

Compound Treatment: Remove the medium containing non-internalized parasites. Add fresh medium containing serial dilutions of the test compounds. Include wells with a reference drug and untreated controls (0.5% DMSO vehicle).

-

Incubation: Incubate the plates for 48-72 hours.[12]

-

Fixation and Staining:

-

Carefully wash the cells with PBS.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Permeabilize the cells (if required for other stains).

-

Stain the cells with a nuclear dye like DAPI or Hoechst 33342. This dye intensely stains both the host cell nucleus and the parasite's nucleus and kinetoplast DNA.[12][13]

-

-

Image Acquisition: Acquire images using an automated high-content imaging system. Use objectives appropriate for resolving host nuclei and intracellular parasites (e.g., 20x or 40x).[2]

-

Image Analysis: Use automated image analysis software to:

-

Segment Host Cell Nuclei: Identify and count host cell nuclei based on size and fluorescence intensity. A decrease in this count indicates cytotoxicity.[2][12]

-

Segment Parasites: Identify and count parasite kinetoplasts/nuclei. These are distinguished from host nuclei by their smaller size and intense staining.[12][17]

-

Calculate Metrics: Key outputs include the total number of host cells, the number of infected cells, the total number of amastigotes, and the average number of amastigotes per cell.

-

Detailed Experimental Protocol: Cytological Profiling Panel for T. brucei MoA

This protocol describes a panel of assays used to determine the MoA of drugs against bloodstream-form T. brucei.[5][7][18]

Objective: To identify the primary cellular compartment or process affected by an antitrypanosomal compound.

Assays:

-

DNA Staining (Cell Cycle Analysis):

-

Method: Treat parasites with the test compound (e.g., at 5x EC₅₀ for 24 hours).[5] Fix and stain with DAPI.

-

Analysis: Use microscopy to classify cells based on their nucleus (N) and kinetoplast (K) content. The normal cell cycle progression is 1N1K → 1N2K → 2N2K → 1N1K. Drug-induced arrest at specific stages causes an accumulation of cells with particular N/K configurations (e.g., an inhibitor of cytokinesis results in an increase of 2N2K and >2N>2K cells).[5][8]

-

-

Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Method: Treat parasites with the compound. Stain with a fluorescent dye sensitive to mitochondrial membrane potential, such as MitoTracker Red CMXRos.[8]

-

Analysis: Analyze by microscopy or flow cytometry. A loss of fluorescence indicates disruption of the mitochondrial membrane potential, a common effect of mitochondrial toxins.[5][18]

-

-

Lysosomal Integrity Assay:

-

Kinetoplast DNA (kDNA) Replication Assay:

Quantitative Data Presentation

Summarizing quantitative data in tables is crucial for comparing the potency and selectivity of different compounds.

Table 1: Potency and Cytotoxicity of Antitrypanosomal Compounds against T. cruzi

| Compound | Target/Class | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

| Benznidazole | Standard of Care | 6.4 | >200 | >31.2 | |

| BA5 | Cruzain Inhibitor | 3.2 | >200 | >62.5 | |

| GT5A | Thiazolidine | 1.9 | >200 | >105.2 | |

| GT5B | Thiazolidine | 0.8 | 150.3 | 187.8 |

Table 2: 50% Effective Growth Inhibitory Concentrations (EC₅₀) for HAT Drugs against T. brucei

| Drug | EC₅₀ | Reference |

| Pentamidine | 2.5 nM | [8] |

| Melarsoprol | 7 nM | [8] |

| Suramin | 27 nM | [8] |

| Nifurtimox | 2.6 µM | [8] |

| Eflornithine | 15 µM | [8] |

Case Studies: MoA of Current Antitrypanosomal Drugs

Cytological profiling has successfully clarified the MoA for the main drugs used to treat Human African Trypanosomiasis.[5][8]

-

Melarsoprol: This arsenical compound was found to inhibit mitosis.[5][19] Treated cells accumulate in the 2N2K stage, indicating a failure to complete nuclear segregation. Further studies suggest this effect may be mediated by a signaling cascade involving putative mitogen-activated protein (MAP) kinases.[5][8]

-

Nifurtimox: Profiling revealed that nifurtimox reduces mitochondrial protein abundance, pointing to the mitochondrion as a primary target.[5][18]

-

Pentamidine: This drug induces a progressive loss of the kinetoplast DNA and disrupts the mitochondrial membrane potential, confirming its action on the parasite's single mitochondrion.[5][7]

-

Suramin: Treatment with suramin leads to an accumulation of cells with more than two nuclei and two kinetoplasts (>2N>2K), a clear indicator of failed cytokinesis while mitosis continues.[5][8]

Melarsoprol-Induced Mitotic Arrest Signaling

The finding that melarsoprol induces a mitotic defect led to further investigation into the signaling pathways involved. Genetic screens have implicated several putative kinases in melarsoprol action.[19][20] This suggests a specific signaling cascade, analogous to arsenical-induced mitotic arrest in mammalian cells, is triggered by the drug.

Conclusion and Future Perspectives

Cytology-based profiling is a cornerstone of modern antitrypanosomal drug discovery. It provides a rapid, scalable, and informative method for moving from phenotypic hits to well-characterized leads with a hypothesized MoA. This approach not only accelerates the drug development pipeline but also serves as a chemical probe to uncover novel aspects of trypanosome biology.[8]

Future advancements will likely involve the integration of deep learning for more sophisticated image analysis, the use of more complex cellular models like 3D organoids, and the combination of cytological data with other 'omics' approaches (e.g., chemogenomics, proteomics) to build a comprehensive understanding of drug action and resistance.[1][9][21] These integrated strategies will be critical in delivering the next generation of safe and effective therapies for trypanosomatid diseases.

References

- 1. Experimental Strategies to Explore Drug Action and Resistance in Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Past and future of trypanosomatids high-throughput phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytological profiling of trypanocidal principles from Aloe barbadensis and Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. [2312.07899] Morphological Profiling for Drug Discovery in the Era of Deep Learning [arxiv.org]

- 10. Cell Painting High-Content Image Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Cell painting, Phenotypic and Morphological Profiling [moleculardevices.com]

- 12. Image-Based High-Throughput Drug Screening Targeting the Intracellular Stage of Trypanosoma cruzi, the Agent of Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Image-based high-throughput drug screening targeting the intracellular stage of Trypanosoma cruzi, the agent of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Image-Based Assay for Trypanosoma cruzi Intracellular Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling | LCNTDR [londonntd.org]

- 19. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-throughput decoding of antitrypanosomal drug efficacy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | The critical role of mode of action studies in kinetoplastid drug discovery [frontiersin.org]

An In-depth Technical Guide to Trypanosoma brucei Phosphodiesterases as Drug Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human African Trypanosomiasis (HAT), or sleeping sickness, caused by the protozoan parasite Trypanosoma brucei, remains a significant public health threat in sub-Saharan Africa. The limited efficacy and high toxicity of current chemotherapies necessitate the discovery of novel drug targets. Cyclic nucleotide phosphodiesterases (PDEs) of T. brucei, particularly the TbrPDEB family, have emerged as promising targets. These enzymes are essential for parasite viability, regulating intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of TbrPDEs leads to a surge in cAMP, disrupting critical cellular processes like cytokinesis and ultimately causing parasite death. This technical guide provides a comprehensive overview of T. brucei PDEs as drug targets, detailing their role in signaling pathways, summarizing quantitative data on inhibitors, and providing detailed experimental protocols for their study. Furthermore, this guide presents visualizations of key pathways and experimental workflows to aid in the understanding and exploration of this critical area of research.

Introduction to Trypanosoma brucei Phosphodiesterases

T. brucei possesses four families of class I PDEs: PDEA, PDEB, PDEC, and PDED.[1] The PDEB family, comprising two highly homologous enzymes, TbrPDEB1 and TbrPDEB2, is of particular interest as a drug target.[2][3] Genetic and pharmacological studies have validated that the simultaneous inhibition of TbrPDEB1 and TbrPDEB2 is lethal to the parasite, both in vitro and in vivo.[1][2] These enzymes are responsible for the hydrolysis of cAMP to AMP, thereby playing a crucial role in maintaining cAMP homeostasis within the parasite.[4]

The catalytic domains of trypanosomal PDEs share a high degree of conservation with their human counterparts, which has allowed for the repurposing of existing human PDE inhibitors as starting points for anti-trypanosomal drug discovery.[3] However, a key structural feature, a parasite-specific "P-pocket" within the catalytic domain of TbrPDEB1, offers a promising avenue for the development of selective inhibitors with minimal off-target effects in the human host.[1][5]

The cAMP Signaling Pathway in Trypanosoma brucei

In T. brucei, the cAMP signaling pathway is critical for regulating various cellular processes, including cell cycle progression and social motility.[6][7] Adenylyl cyclases (ACs) synthesize cAMP from ATP, and its degradation is controlled by PDEs. The inhibition of TbrPDEB1 and TbrPDEB2 leads to a significant and sustained increase in intracellular cAMP levels.[1][2] This accumulation of cAMP is cytotoxic to the parasite, causing a blockage in cytokinesis, which results in the formation of multinucleated, multiflagellated cells that are unable to complete cell division and ultimately undergo lysis.[2]

Quantitative Data on TbrPDE Inhibitors

A number of potent inhibitors of TbrPDEs have been identified through high-throughput screening and structure-based drug design. The following tables summarize the in vitro potency of selected inhibitors against TbrPDEB1 and TbrPDEB2, as well as their effects on intracellular cAMP levels in bloodstream form trypanosomes.

Table 1: In Vitro Potency of Selected TbrPDE Inhibitors

| Compound | TbrPDEB1 IC50 (nM) | TbrPDEB2 IC50 (nM) | TbrPDEB1 Ki (nM) | Reference(s) |

| Cpd A | 12.4 | 12.0 | - | [2] |

| NPD-001 | - | - | <1 | [1] |

| NPD-008 | - | - | 100 | [1][8] |

| NPD-039 | - | - | 100 | [1][8] |

| Piclamilast | >10,000 | >10,000 | - | [3] |

Table 2: Effect of TbrPDE Inhibitors on Intracellular cAMP Levels

| Compound | Concentration | Fold Increase in cAMP | Reference(s) |

| Cpd A | 3 hours incubation | 44 | [2] |

| NPD-008 | 100 nM | Significant increase | [1] |

| NPD-008 | 10 µM | Strong increase | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful study of TbrPDEs and the evaluation of their inhibitors. The following section provides step-by-step protocols for key experiments.

Recombinant TbrPDEB1 Expression and Purification

This protocol describes the expression of the catalytic domain of TbrPDEB1 in E. coli and its subsequent purification.

-

Transformation: Transform E. coli BL21 (DE3) cells with a pET28a(+) vector containing the TbrPDEB1 catalytic domain sequence.

-

Culture Growth: Grow the transformed cells in 2xYT medium at 37°C until the optical density at 600 nm reaches 0.6-0.8.

-

Induction: Cool the culture and induce protein expression with 1 mM IPTG.

-

Cell Lysis and Affinity Chromatography: Harvest the cells, lyse them, and purify the His-tagged TbrPDEB1 catalytic domain using a Ni-NTA column.

-

Further Purification: Subject the eluted protein to further purification steps, such as ion-exchange and size-exclusion chromatography, to obtain a highly pure protein preparation.

Phosphodiesterase Activity Assay (Luminescence-based)

This assay is used to determine the enzymatic activity of TbrPDEs and the potency of inhibitors.

-

Assay Setup: Perform the assay in a 384-well plate at 25°C in a stimulation buffer (50 mM Hepes, 100 mM NaCl, 10 mM MgCl2, 0.5 mM EDTA, 0.05mg/mL BSA, pH 7.5).

-

Inhibitor Addition: Add 2.5 µL of the test compound diluted in DMSO to the wells.

-

Enzyme Addition: Add 2.5 µL of the purified TbrPDE enzyme in stimulation buffer and mix.

-

Substrate Addition and Incubation: Add 5 µL of cAMP (at a concentration of 2 x Km) and incubate the mixture for 20 minutes with shaking.

-

Reaction Termination: Stop the reaction by adding 5 µL of a stop buffer.

-

Detection: Add 5 µL of a detection reagent and incubate for 10 minutes with shaking.

-

Measurement: Read the luminescence using a plate reader. The signal is inversely proportional to the PDE activity.[6][7]

T. brucei Cell Viability Assay (Resazurin-based)

This assay is used to determine the trypanocidal activity of test compounds.

-

Cell Culture: Culture bloodstream form T. brucei in HMI-9 medium supplemented with 10% fetal bovine serum.

-

Assay Plate Preparation: Serially dilute the test compounds in a 96-well plate.

-

Cell Seeding: Add the T. brucei cell suspension to each well.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Resazurin Addition: Add 20 µL of 0.5 mmol/L resazurin solution to each well.

-

Final Incubation: Incubate for an additional 24 hours.

-

Measurement: Measure the fluorescence with excitation and emission wavelengths of 544 nm and 590 nm, respectively. The fluorescence signal is proportional to the number of viable cells.[2]

Measurement of Intracellular cAMP Levels

This protocol describes the quantification of intracellular cAMP in T. brucei after treatment with PDE inhibitors.

-

Cell Culture and Treatment: Culture bloodstream form trypanosomes and incubate them with the test compounds at 37°C.

-

Cell Harvesting: At predetermined time points, centrifuge the cell samples at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 0.1 M hydrochloric acid and centrifuge to remove cell debris.

-

cAMP Quantification: Assess the cAMP content in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[2]

Drug Discovery Workflow

The discovery of novel TbrPDE inhibitors typically follows a structured workflow, from initial screening to lead optimization.

Conclusion

Trypanosoma brucei phosphodiesterases, particularly TbrPDEB1 and TbrPDEB2, represent highly promising and pharmacologically validated drug targets for the treatment of Human African Trypanosomiasis. The essential role of these enzymes in parasite survival, coupled with the detailed structural and functional knowledge available, provides a solid foundation for the rational design of novel therapeutics. The existence of a parasite-specific "P-pocket" offers a unique opportunity to develop selective inhibitors, thereby minimizing the potential for host toxicity. The experimental protocols and data presented in this guide are intended to facilitate further research and development in this critical area, with the ultimate goal of delivering new, safe, and effective treatments for this devastating neglected disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Novel kinetoplastid-specific cAMP binding proteins identified by RNAi screening for cAMP resistance in Trypanosoma brucei [frontiersin.org]

- 4. Pharmacological Validation of Trypanosoma brucei Phosphodiesterases B1 and B2 as Druggable Targets for African Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting a Subpocket in Trypanosoma brucei Phosphodiesterase B1 (TbrPDEB1) Enables the Structure-Based Discovery of Selective Inhibitors with Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of Diaryl Ether Substituted Tetrahydrophthalazinones as TbrPDEB1 Inhibitors Following Structure-Based Virtual Screening [frontiersin.org]

- 7. Discovery of Diaryl Ether Substituted Tetrahydrophthalazinones as TbrPDEB1 Inhibitors Following Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Properties of the 2-Aryl-4-Aminoquinazoline Series

This technical guide provides a comprehensive overview of the fundamental properties of the 2-aryl-4-aminoquinazoline series, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the synthesis, biological activities, and structure-activity relationships of these compounds.

Chemical Synthesis

The synthesis of 2-aryl-4-aminoquinazoline derivatives typically follows a multi-step reaction sequence. A common and effective method involves the initial construction of a 2-aryl-quinazolin-4(3H)-one intermediate, which is subsequently converted to the corresponding 4-chloroquinazoline. The final step involves a nucleophilic substitution reaction at the C4 position with a variety of amines to yield the desired 2-aryl-4-aminoquinazoline derivatives.[1][2][3]

A representative synthetic scheme is outlined below. The initial step is the amidation of 2-aminobenzamide with an appropriate aryl carboxylic acid to form an N-(2-carbamoylphenyl)arylamide.[1][2] This intermediate then undergoes cyclization under basic conditions to yield the 2-aryl-quinazolin-4(3H)-one.[1][2] Subsequent chlorination, typically using phosphoryl chloride (POCl3), affords the reactive 4-chloro-2-arylquinazoline intermediate.[1][2] Finally, the introduction of the amino group at the C4 position is achieved by reacting the 4-chloro intermediate with a suitable amine.[1][2]

Experimental Protocol: General Synthesis of 2-Aryl-4-aminoquinazolines

Step 1: Synthesis of 2-Aryl-quinazolin-4(3H)-one A mixture of 2-aminobenzamide (1.0 eq.) and an appropriate aryl carboxylic acid (1.1 eq.) in a suitable solvent such as pyridine is heated to reflux for 4-6 hours. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to afford the 2-aryl-quinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-2-arylquinazoline The 2-aryl-quinazolin-4(3H)-one (1.0 eq.) is refluxed in an excess of phosphoryl chloride (POCl3) for 2-4 hours. The excess POCl3 is removed under reduced pressure, and the residue is quenched with crushed ice. The resulting solid is filtered, washed with a cold sodium bicarbonate solution and water, and then dried to yield the 4-chloro-2-arylquinazoline.

Step 3: Synthesis of 2-Aryl-4-aminoquinazoline Derivatives A solution of the 4-chloro-2-arylquinazoline (1.0 eq.) and the desired amine (1.2 eq.) in a solvent such as isopropanol or N,N-dimethylformamide (DMF) is heated to reflux for 6-12 hours. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

Experimental Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for 2-aryl-4-aminoquinazolines.

Biological Activities and Structure-Activity Relationships

The 2-aryl-4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, most notably as anticancer agents. Many compounds in this series function as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial targets in cancer therapy.[4][5][6]

Anticancer Activity

The anticancer properties of 2-aryl-4-aminoquinazolines are primarily attributed to their ability to inhibit receptor tyrosine kinases (RTKs) that are often overexpressed or dysregulated in cancer cells.

EGFR is a key regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[7] Similarly, VEGFR-2 plays a central role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[8][9] Dual inhibition of both EGFR and VEGFR-2 signaling pathways is a promising strategy to achieve a synergistic antitumor effect and overcome drug resistance.[5][6]

The general structure-activity relationship (SAR) for this series indicates that the nature of the substituents on the 2-aryl ring and the 4-amino group significantly influences the inhibitory potency and selectivity. For instance, the presence of electron-withdrawing groups on the 2-aryl moiety can enhance the inhibitory activity against EGFR.[4] Furthermore, the nature of the amine at the C4 position is critical for interaction with the kinase domain.

EGFR/VEGFR-2 Signaling Pathway Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling by 2-aryl-4-aminoquinazolines.

Cytotoxicity Data

The cytotoxic effects of 2-aryl-4-aminoquinazoline derivatives have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds. Below is a summary of representative cytotoxicity data from the literature.

| Compound ID | 2-Aryl Substituent | 4-Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | 2,4-dimethylphenyl | -NH2 | KB | 6.5 (µg/mL) | [3] |

| 5a | Phenyl | -NHNHCO-Pyridinyl | HT-29 | - | [10] |

| 8a | - | - | MCF-7 | 15.85 | [11] |

| 15b | - | Acylamino | HT-29 | 5.27 | [6] |

| 15b | - | Acylamino | MCF-7 | 4.41 | [6] |

| 15b | - | Acylamino | H460 | 11.95 | [6] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocol: MTT Cytotoxicity Assay

The in vitro cytotoxicity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][11][12][13]

-

Cell Seeding: Human cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). A positive control such as doxorubicin may also be included. The plates are incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

The 2-aryl-4-aminoquinazoline series represents a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their straightforward synthesis and the tunability of their structure allow for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors of key cellular targets. The ability of these compounds to inhibit critical signaling pathways, such as those mediated by EGFR and VEGFR-2, underscores their therapeutic potential. Further optimization of this scaffold may lead to the development of next-generation targeted therapies for a variety of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Quinolone Amides for Trypanocidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of quinolone amides for their activity against trypanosomes, the causative agents of devastating neglected tropical diseases such as Human African Trypanosomiasis (HAT) and Chagas disease. This document summarizes key quantitative data, details essential experimental protocols, and visualizes proposed mechanisms of action to facilitate further research and development in this critical area.

Introduction: The Promise of Quinolone Amides

The search for novel, effective, and safe trypanocidal agents is a global health priority. Human African Trypanosomiasis, or sleeping sickness, is caused by Trypanosoma brucei, while Chagas disease is caused by Trypanosoma cruzi.[1] Current therapeutic options are limited, often associated with significant toxicity, and face the challenge of emerging drug resistance.

Quinolone-type molecules, traditionally known for their antibacterial properties, have emerged as a promising scaffold for the development of new antitrypanosomal drugs.[2][3] While fluoroquinolones like ciprofloxacin have shown some activity, the modification of the carboxylic acid group to a benzylamide function has led to a new class of compounds with potent and selective trypanocidal effects.[2][4] These quinolone amides have demonstrated nanomolar activity against T. b. brucei and T. b. rhodesiense without significant cytotoxicity to mammalian cells.[4]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative quinolone amides against Trypanosoma brucei and their cytotoxicity against mammalian cell lines. The selectivity index (SI), a crucial parameter in early drug discovery, is calculated as the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50). A higher SI value indicates a more favorable therapeutic window.

Table 1: In Vitro Activity of Lead Quinolone Amides against Trypanosoma brucei

| Compound ID | T. b. brucei IC50 (nM) | T. b. rhodesiense IC50 (nM) | Reference |

| 29 (GHQ168) | 47 | 9 | [2] |

| 9f | 22 | Not Reported | [5] |

| MB007 | Not Reported | Not Reported | [5] |

Table 2: Cytotoxicity and Selectivity Index of Lead Quinolone Amides

| Compound ID | Macrophage J774.1 CC50 (µM) | Selectivity Index (T. b. rhodesiense) | Reference |

| 29 (GHQ168) | >10 | >1111 | [2] |

| 9f | Not Reported | Not Reported | [5] |

Experimental Protocols

This section details the key experimental methodologies for the initial in vitro screening of quinolone amides for trypanocidal activity.

In Vitro Screening against Trypanosoma brucei (Resazurin-Based Viability Assay)

This protocol is adapted from methods described for high-throughput screening of compounds against bloodstream forms of Trypanosoma brucei.[1][2]

Materials:

-

Trypanosoma brucei brucei (e.g., strain 427) bloodstream forms

-

HMI-9 medium supplemented with 10% fetal bovine serum (FBS)

-

Resazurin sodium salt solution (12.5 mg/mL in PBS)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., pentamidine)

-

96-well or 384-well microtiter plates (black, clear bottom for microscopy)

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Parasite Culture: Maintain T. b. brucei bloodstream forms in logarithmic growth phase in HMI-9 medium at 37°C and 5% CO2.

-

Compound Preparation: Prepare a serial dilution of the test compounds in HMI-9 medium. The final DMSO concentration should not exceed 1%.

-

Assay Setup:

-

Seed the microtiter plates with T. b. brucei at a density of 2 x 10^4 cells/well in 100 µL of medium.

-

Add 1 µL of the diluted test compounds to each well. Include wells with parasites and DMSO as a negative control, and wells with a known trypanocidal drug as a positive control.

-

-

Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO2.

-

Resazurin Addition: Add 10 µL of resazurin solution to each well.

-

Final Incubation: Incubate the plates for an additional 24 hours under the same conditions.

-

Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer. The fluorescence signal is proportional to the number of viable, metabolically active parasites.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%, using a suitable software (e.g., GraphPad Prism).

In Vitro Screening against Intracellular Trypanosoma cruzi Amastigotes

This protocol describes a method for evaluating the activity of compounds against the clinically relevant intracellular amastigote stage of T. cruzi.[6][7]

Materials:

-

Vero cells or other suitable host cell line (e.g., L929)

-

Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., benznidazole)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microscope

-

Reagents for viability/reporter assay (e.g., CPRG for β-galactosidase expressing parasites)

Procedure:

-

Host Cell Seeding: Seed the 96-well plates with host cells at a density that allows for the formation of a confluent monolayer after 24 hours (e.g., 4 x 10^3 cells/well).

-

Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell). Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.

-

Compound Addition: After 24 hours, wash the plates to remove any remaining extracellular parasites. Add fresh medium containing serial dilutions of the test compounds.

-

Incubation: Incubate the plates for 72-96 hours.

-

Quantification of Parasite Load:

-

Microscopy: Fix and stain the cells (e.g., with Giemsa) and manually count the number of amastigotes per cell or the percentage of infected cells.

-

Reporter Assay: If using a reporter strain (e.g., β-galactosidase), lyse the cells and add the appropriate substrate (e.g., CPRG). Measure the resulting colorimetric or fluorometric signal, which is proportional to the number of viable parasites.

-

-

Data Analysis: Determine the EC50 value, the concentration of the compound that reduces the number of intracellular amastigotes by 50%.

Cytotoxicity Assay against Mammalian Cells

It is crucial to assess the toxicity of the compounds against a mammalian cell line to determine their selectivity.

Procedure:

-

Seed a 96-well plate with a mammalian cell line (e.g., L6 or HEK293) at an appropriate density.

-

After 24 hours, add serial dilutions of the test compounds.

-

Incubate for 72 hours.

-

Assess cell viability using a suitable method, such as the resazurin assay or MTT assay.

-

Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Proposed Mechanism of Action and Visualizations

Initial studies suggest that the mechanism of action of quinolone amides differs from that of classical quinolone antibiotics. While fluoroquinolones target DNA gyrase and topoisomerase IV in bacteria, and have been shown to interact with topoisomerase II in trypanosomes, quinolone amides do not appear to inhibit trypanosomal topoisomerase II.[4][8]

Instead, evidence points towards the kinetoplast and mitochondria as potential targets.[2][8] Treatment of trypanosomes with active quinolone amides leads to morphological changes in the mitochondria and hinders the segregation of the kinetoplast, the unique mitochondrial DNA structure in trypanosomatids.[2][3] This disruption of kinetoplast replication and segregation is a promising therapeutic strategy.

Below are diagrams illustrating the experimental workflow for screening and the proposed mechanism of action.

Caption: Experimental workflow for the initial screening of quinolone amides.

Caption: Proposed mechanism of action of quinolone amides in trypanosomes.

Conclusion and Future Directions

The initial screening of quinolone amides has identified several lead compounds with potent and selective trypanocidal activity. The favorable in vitro profiles of compounds like GHQ168 and 9f warrant further investigation, including in vivo efficacy studies and detailed mechanism of action studies.[2][5] The observed effects on the kinetoplast and mitochondria open up new avenues for targeting unique trypanosomal biology. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to advance them through the drug development pipeline. The detailed protocols and summarized data in this guide aim to provide a solid foundation for these critical next steps.

References

- 1. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Development of resazurin-based assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei rhodesiense strain STIB 900 for the identification of potential anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolone Amides as Antitrypanosomal Lead Compounds with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring 6-Amidino-2-Arylbenzothiazoles as Potent Antitrypanosomal Agents: A Technical Guide

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a severe neglected tropical disease caused by the protozoan parasite Trypanosoma brucei.[1][2] Transmitted by the tsetse fly, the disease is fatal if left untreated.[3] Current drug therapies are limited by issues of toxicity, complex administration, and emerging parasite resistance, underscoring the urgent need for novel, safer, and more effective therapeutic agents.[1][3] The 6-amidino-2-arylbenzothiazole scaffold has emerged as a promising chemotype, demonstrating potent activity against T. brucei. This guide provides a detailed overview of the synthesis, biological evaluation, and mechanism of action of this compound class for researchers and drug development professionals.

Quantitative Data on Antitrypanosomal Activity

The antitrypanosomal efficacy of 6-amidino-2-arylbenzothiazoles is evaluated based on their in vitro activity against bloodstream forms of T. brucei, their cytotoxicity against mammalian cells, and the resulting selectivity index (SI). The data reveals that structural modifications, particularly at the amidino group and the linker connecting the benzothiazole core to other aromatic moieties, significantly influence potency and selectivity.

Table 1: In Vitro Antitrypanosomal Activity of Representative 6-Amidino-2-Arylbenzothiazoles against T. brucei

| Compound ID | Description | IC90 (µM) | EC50 (nM) | Cytotoxicity (EC50, L6 cells, µM) | Selectivity Index (SI) | Reference |

| 11b | Imidazoline derivative with phenoxymethylene linker | 0.12 | - | >10 | >83 | [1][2][4] |

| 9a | Symmetric bis-amidino derivative with cyclohexyl spacer | - | 0.51 | >13.3 | >26,000 | [5][6] |

| Fexinidazole | Reference Drug | - | - | - | - | [5][6] |

Note: IC90 represents the concentration required to inhibit 90% of parasite growth, while EC50 is the concentration for 50% growth inhibition. L6 is a rat myoblast cell line used for cytotoxicity assessment.

Table 2: Structure-Activity Relationship (SAR) Summary for Bis-6-Amidino-Benzothiazoles [5][6]

| Structural Feature | Influence on Trypanocidal Activity |

| Amidino Moiety | Unsubstituted amidine > pyrimidine > imidazoline |

| Central Spacer | Cyclohexyl spacer showed optimal activity |

| Dicationic Nature | Two terminal amidino groups confer higher parasiticidal effect |

Mechanism of Action

While the precise mechanism for all compounds in this class is under investigation, evidence strongly suggests that their primary mode of action involves interaction with the parasite's DNA.

DNA binding assays indicate a non-covalent interaction between 6-amidino-2-arylbenzothiazole ligands and DNA.[1][2][4] This interaction is proposed to occur via two modes: minor groove binding and intercalation, which disrupt DNA replication and transcription, ultimately leading to parasite death. The dicationic nature of these compounds, conferred by the amidino groups, is crucial for this activity, facilitating strong binding to the AT-rich regions of the DNA minor groove, a known target for other diamidine-based trypanocides.[7]

Caption: Proposed mechanism of antitrypanosomal activity.

Experimental Protocols

Standardized protocols are essential for the systematic evaluation of novel antitrypanosomal agents. The following sections detail the key methodologies employed in the study of 6-amidino-2-arylbenzothiazoles.

In Vitro Antitrypanosomal Assay

This assay determines the potency of the compounds against the bloodstream form of the parasite.

-

Parasite Culture: Trypanosoma brucei brucei is cultured in Iscove's Modified Dulbecco's Medium (IMDM) at 37°C in a 5% CO2 atmosphere.[3]

-

Assay Setup: A culture in the exponential growth phase is diluted to a concentration of 5,000 parasites/mL.[3] The assay is performed in 96-well microplates.

-

Compound Addition: Test compounds, dissolved in DMSO, are added to the wells in duplicate at various concentrations. The final DMSO concentration should not exceed 0.5%.[3]

-

Incubation: The plates are incubated for 48 hours at 37°C with 5% CO2.[3]

-

Viability Assessment: Parasite viability is assessed by adding a resazurin-based solution (e.g., AlamarBlue) and incubating for an additional 24 hours. Fluorescence is then measured to determine the percentage of growth inhibition relative to untreated controls.

-

Data Analysis: IC50 or EC50 values are calculated from dose-response curves.

Cytotoxicity Assay

This assay evaluates the toxicity of the compounds to mammalian cells to determine their selectivity.

-

Cell Culture: A suitable mammalian cell line, such as rat L6 myoblasts or human monocytic (THP1) cells, is cultured in the appropriate medium (e.g., RPMI) at 37°C with 5% CO2.[3][5][6]

-

Assay Setup: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Addition: The test compounds are added at concentrations identical to those used in the antitrypanosomal assay.

-

Incubation: Plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is determined using a resazurin-based assay, similar to the antitrypanosomal protocol.

-

Data Analysis: EC50 values are calculated, and the Selectivity Index (SI) is determined by dividing the EC50 for the mammalian cell line by the EC50 for T. brucei. An SI value greater than 50 is generally considered promising.[8]

In Vivo Efficacy in a Mouse Model

Compounds with high in vitro potency and selectivity are advanced to in vivo testing.

-

Infection Model: Mice (e.g., Swiss female mice) are infected intraperitoneally with bloodstream forms of T. brucei.[8]

-

Treatment: Treatment is initiated when parasitemia is established (e.g., 7-8 days post-infection).[8] The test compound is administered, typically orally or intraperitoneally, once daily for a set period (e.g., 20 consecutive days).[8] A reference drug like benznidazole and a vehicle control group are included.[8]

-

Monitoring: Parasitemia is monitored regularly by examining tail blood smears. Animal survival is recorded daily.

-

Outcome: The primary endpoints are the reduction in parasite load and the overall survival rate of the treated mice compared to the control group. A single dose of 20 mg/kg of compound 9a was sufficient to cure stage 1 trypanosomiasis in mice.[5][6]

Caption: Drug discovery and evaluation workflow.

Structure-Activity Relationships (SAR)

Systematic modification of the 6-amidino-2-arylbenzothiazole structure has provided key insights into the determinants of antitrypanosomal activity.

-

The Amidino Group: The nature of the amidino substituent at the 6-position is critical. Studies on bis-benzothiazoles have shown that trypanocidal activity generally follows the order: unsubstituted amidine > pyrimidine > imidazoline.[5][6] This suggests that the basicity and steric properties of this group are finely tuned for optimal target interaction.

-

Linkers and Spacers: The connection between the two benzothiazole scaffolds in symmetric bis-amidino derivatives significantly impacts activity.[6] A cyclohexyl spacer was identified as a crucial determinant of the sub-nanomolar trypanocidal activity of compound 9a.[5][6] In other series, a phenoxymethylene linker also proved beneficial for potency.[1][2]

-

Dicationic Character: The presence of two amidino groups, creating a dicationic molecule, is a key feature for high potency, likely enhancing DNA binding affinity.[9]

Caption: Key structure-activity relationships.

Conclusion and Future Outlook

The 6-amidino-2-arylbenzothiazole class of compounds represents a highly promising avenue for the development of new drugs against Human African Trypanosomiasis. Certain derivatives exhibit potent, sub-nanomolar activity against T. brucei and remarkable selectivity over mammalian cells.[5][6] The proposed mechanism of DNA binding provides a solid foundation for rational drug design. Key structure-activity relationships have been established, highlighting the importance of the amidino substituent and the nature of the central linker.[5] The demonstration of a single-dose cure in a stage 1 mouse model by compound 9a is a significant preclinical milestone.[5][6] Future work should focus on optimizing the pharmacokinetic properties of these compounds to improve their potential for treating the late, central nervous system stage of the disease and to further validate their safety profile for progression towards clinical trials.

References

- 1. Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bis-6-amidino-benzothiazole Derivative that Cures Experimental Stage 1 African Trypanosomiasis with a Single Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. In Vitro and In Vivo Studies of the Biological Activity of Novel Arylimidamides against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy and Safety of Ficus capensis Leaf Extracts in Experimental Trypanosomiasis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of preliminary research on the efficacy and safety of Ficus capensis leaf extracts against Trypanosoma brucei, the causative agent of African trypanosomiasis. The document synthesizes findings from in vivo studies, presenting key quantitative data on parasitemia reduction and survival rates in murine models. Detailed experimental protocols are outlined to facilitate reproducibility and further investigation. Additionally, visual representations of the experimental workflow are provided to enhance understanding of the research methodology. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of Ficus capensis as a source for novel antitrypanosomal agents.

Introduction

African trypanosomiasis, a debilitating parasitic disease, continues to pose a significant health threat in sub-Saharan Africa.[1][2] The emergence of drug-resistant strains of Trypanosoma brucei necessitates the exploration of new therapeutic avenues.[1][2] Ethnobotanical practices have long utilized various parts of the Ficus capensis plant for medicinal purposes, including the treatment of parasitic infections.[2][3][4] This has prompted scientific investigation into its potential as a source of novel trypanocidal compounds.[1][2]